
methyl 7-(3-(2-fluorophenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-(3-(2-fluorophenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C20H21FN2O3 and its molecular weight is 356.397. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Methyl 7-(3-(2-fluorophenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and other therapeutic applications. This article synthesizes current research findings, including in vitro studies, structure-activity relationships (SAR), and potential mechanisms of action.
Chemical Structure and Properties
The compound has a complex structure featuring a dihydroisoquinoline core, which is known for its diverse biological activities. The presence of the fluorophenyl group and the propanamido moiety are critical for its pharmacological properties. The molecular formula is C18H20FN2O3, with a molecular weight of approximately 317.36 g/mol.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of compounds derived from the dihydroisoquinoline scaffold. For instance, a related compound demonstrated significant inhibition of acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are key enzymes implicated in neurodegenerative disorders such as Alzheimer’s disease. The IC50 values for these enzymes were reported to be as low as 0.28 µM for AChE and 0.0029 µM for MAO-B, indicating potent inhibitory activity .
Cytotoxicity Assessment
In vitro cytotoxicity tests on various cell lines (e.g., HEK293 and L02 cells) revealed that many derivatives of the dihydroisoquinoline series exhibited low toxicity at concentrations below 100 µM. Notably, some compounds showed less than 20% inhibition on cell viability, suggesting a favorable safety profile . This is crucial for therapeutic applications where safety is paramount.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Dihydroisoquinoline Core : This core facilitates interaction with target enzymes like AChE and MAOs.
- Fluorophenyl Substitution : The introduction of fluorine enhances lipophilicity and may improve blood-brain barrier permeability.
- Propanamido Group : This moiety may contribute to binding affinity through hydrogen bonding interactions with enzyme active sites.
The proposed mechanisms by which these compounds exert their biological effects include:
- Enzyme Inhibition : Compounds like this compound inhibit AChE and MAOs, leading to increased levels of neurotransmitters such as acetylcholine and monoamines, which are beneficial in treating cognitive decline.
- Blood-Brain Barrier Penetration : The structural modifications enhance the ability to cross the blood-brain barrier, making these compounds viable candidates for central nervous system therapies .
Case Studies
- Inhibition Studies : A study evaluated various dihydroisoquinoline derivatives against AChE and MAOs. Among them, this compound demonstrated significant inhibition comparable to established inhibitors .
- Safety Profile Evaluation : In vivo toxicity studies indicated that selected compounds exhibited no acute toxicity at high doses (up to 2500 mg/kg), reinforcing their potential as therapeutic agents without severe side effects .
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1.1 Antidepressant Activity
Recent studies have indicated that derivatives of 3,4-dihydroisoquinoline compounds exhibit potential antidepressant properties. Methyl 7-(3-(2-fluorophenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate may serve as a scaffold for developing new antidepressants. In vitro assays have shown that related compounds can inhibit the growth of certain cell lines while displaying low cytotoxicity, suggesting a favorable safety profile for further development as antidepressants .
1.2 Anticonvulsant Properties
The compound's structural analogs have been investigated for their anticonvulsant activities. Research has demonstrated that modifications at specific sites can enhance efficacy against seizures in animal models. The mechanism appears to involve modulation of voltage-gated sodium channels, which is critical in managing seizure disorders .
Chemical Synthesis and Derivative Development
2.1 Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions, including amide formation and cyclization processes. These methods allow for the introduction of various substituents that can modify biological activity and improve pharmacokinetic properties .
2.2 Derivative Exploration
Research into derivatives of this compound has revealed enhanced biological activities when specific functional groups are introduced. For instance, the incorporation of halogenated phenyl groups has been linked to improved binding affinity to biological targets, making these derivatives promising candidates for drug development .
Eigenschaften
IUPAC Name |
methyl 7-[3-(2-fluorophenyl)propanoylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3/c1-26-20(25)23-11-10-14-6-8-17(12-16(14)13-23)22-19(24)9-7-15-4-2-3-5-18(15)21/h2-6,8,12H,7,9-11,13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRAWXNRGQOMKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.